4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline core, a piperidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated aromatic compound.
Sulfonamide Formation: The final step involves the sulfonation of the quinoxaline derivative with a sulfonyl chloride reagent under basic conditions to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Functionalized quinoxaline derivatives.
Scientific Research Applications
4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular pathways and protein interactions.
Industrial Processes: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-{[3-chloro-4-(morpholin-4-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide
- 4-chloro-N-(3-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide
Uniqueness
4-chloro-N-(3-{[3-chloro-4-(piperidin-1-yl)phenyl]amino}-6-methylquinoxalin-2-yl)benzenesulfonamide is unique due to its specific combination of structural features, which confer distinct chemical properties and biological activities. The presence of the piperidine ring, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C26H25Cl2N5O2S |
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Molecular Weight |
542.5 g/mol |
IUPAC Name |
4-chloro-N-[3-(3-chloro-4-piperidin-1-ylanilino)-6-methylquinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H25Cl2N5O2S/c1-17-5-11-22-23(15-17)31-25(26(30-22)32-36(34,35)20-9-6-18(27)7-10-20)29-19-8-12-24(21(28)16-19)33-13-3-2-4-14-33/h5-12,15-16H,2-4,13-14H2,1H3,(H,29,31)(H,30,32) |
InChI Key |
OFSXVPGSJBBDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC(=C(C=C3)N4CCCCC4)Cl)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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